molecular formula C6H4BrFO2 B13088953 2-Bromo-5-fluorobenzene-1,4-diol

2-Bromo-5-fluorobenzene-1,4-diol

Cat. No.: B13088953
M. Wt: 207.00 g/mol
InChI Key: HPQRZHRUHSXWRV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzene-1,4-diol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzene-1,4-diol can be achieved through several methods. One common approach involves the halogenation of hydroquinone derivatives. For instance, starting with hydroquinone, selective bromination and fluorination can be carried out to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of bromine and fluorine sources, such as bromine and hydrogen fluoride, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and related compounds.

    Nucleophilic Substitution: Substituted phenols and other derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows the compound to participate in various biochemical reactions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluorobenzene-1,4-diol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, along with the presence of two hydroxyl groups.

Properties

IUPAC Name

2-bromo-5-fluorobenzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-6(10)4(8)2-5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRZHRUHSXWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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